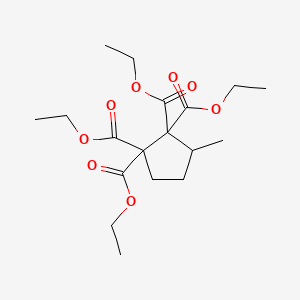

1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate

Description

1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate is a cyclopentane-derived ester featuring four ethyl carboxylate groups and a methyl substituent at the 3-position. This compound belongs to the class of polycarboxylate esters, which are notable for their applications in organic synthesis, polymer chemistry, and as intermediates in pharmaceutical manufacturing. The cyclopentane core introduces moderate ring strain compared to smaller cycloalkanes (e.g., cyclopropane), while the tetraethyl ester groups enhance solubility in organic solvents and reduce volatility relative to methyl esters. Limited direct experimental data are available for this compound, but its properties can be inferred from structurally analogous tetracarboxylates described in the literature .

Properties

Molecular Formula |

C18H28O8 |

|---|---|

Molecular Weight |

372.4 g/mol |

IUPAC Name |

tetraethyl 3-methylcyclopentane-1,1,2,2-tetracarboxylate |

InChI |

InChI=1S/C18H28O8/c1-6-23-13(19)17(14(20)24-7-2)11-10-12(5)18(17,15(21)25-8-3)16(22)26-9-4/h12H,6-11H2,1-5H3 |

InChI Key |

JKTQWFUVBTYQFD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCC(C1(C(=O)OCC)C(=O)OCC)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate typically involves the esterification of 3-methyl-1,1,2,2-cyclopentanetetracarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid+4C2H5OHH2SO41,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate+4H2O

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., HCl or NaOH) are used to hydrolyze the ester groups.

Reduction: LiAlH4 in anhydrous ether is commonly used for the reduction of ester groups.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under mild conditions.

Major Products

Hydrolysis: 3-Methyl-1,1,2,2-cyclopentanetetracarboxylic acid.

Reduction: 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetraol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate depends on its interaction with specific molecular targets. The ester groups can undergo hydrolysis or other chemical transformations, leading to the formation of active intermediates that interact with biological pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1,1,2,2-Tetraethyl 3-Methyl-1,1,2,2-cyclopentanetetracarboxylate with structurally related tetracarboxylate esters, focusing on core structure, substituents, ester groups, and reactivity.

Table 1: Structural and Functional Comparison

*Note: Molecular formula for the target compound is estimated based on structural analogs.

Key Differences

Core Structure and Strain

- Cyclopentane (Target): Exhibits moderate ring strain compared to cyclopropane derivatives (e.g., ’s compound), which are highly strained and reactive . The five-membered ring enhances stability in thermal and photochemical conditions.

- Ethane (): A fully saturated, strain-free backbone, leading to lower reactivity and higher thermal stability .

- Ethene (): The unsaturated core enables conjugation, making it reactive in cycloaddition reactions .

In contrast, the 3-phenyl group in ’s compound enhances π-π interactions but increases photochemical sensitivity .

Ester Group Influence

- Tetraethyl esters (target and ) exhibit higher molecular weights and boiling points compared to tetramethyl esters (). Ethyl esters also reduce volatility and improve solubility in hydrophobic matrices .

Reactivity and Applications

- The cyclopropane derivative () is highly reactive in ring-opening reactions due to strain, making it useful in polymer cross-linking .

- The ethenetetracarboxylate () participates in conjugation-driven reactions, such as Michael additions .

- The target compound’s cyclopentane core and ethyl esters suggest utility in controlled-release formulations or as a plasticizer intermediate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.